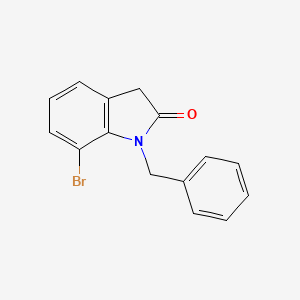

1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

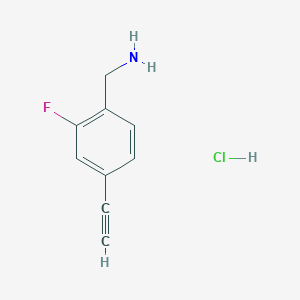

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one is a compound with the CAS Number: 1447816-61-6 . It has a molecular weight of 302.17 . The IUPAC name for this compound is 1-benzyl-7-bromo-1H-indol-2-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrNO/c16-13-8-4-7-12-9-14(18)17(15(12)13)10-11-5-2-1-3-6-11/h1-9,18H,10H2 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis of Indole Derivatives

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one serves as a versatile precursor in the synthesis of a wide range of indole alkaloids and pharmacologically important substances. Nagarathnam's study highlights its reactivity with various nucleophiles, leading to potential intermediates for the creation of diverse indole-based compounds under good to excellent yields (D. Nagarathnam, 1992).

Potent Anti-proliferative and Anti-estrogenic Properties

Research by Nguyen et al. explores a novel indole-3-carbinol (I3C) derivative, 1-benzyl-I3C, which exhibits significantly enhanced potency in suppressing the growth of human breast cancer cells. This derivative shows an approximate 1000-fold increase in efficacy compared to I3C, indicating its potential as a therapeutic agent for treating indole-sensitive cancers (Hanh H. T. Nguyen et al., 2010).

Copper-Catalyzed Synthesis of Indole Derivatives

Li et al.'s work presents novel synthetic approaches towards indole derivatives through copper-catalyzed one-pot multicomponent cascade reactions. This study emphasizes the control over the selective formation of indole derivatives, offering advantages such as mild reaction conditions and easily tunable selectivity (Bin Li et al., 2015).

Regioselective Arylation of Indoles

The research conducted by Qiu et al. unveils a strategy for the regioselective arylation of indoles at the C7 position, a challenging task due to inherent reactivity issues. This method's success demonstrates potential for future drug discovery and agrochemical development by allowing precise modifications of the indole scaffold (Xiaodong Qiu et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound 1-Benzyl-7-bromoindolin-2-one is cancer cells, specifically breast (MCF-7) and lung (A-549) cancer cell lines . The compound has shown significant anticancer activity against these cell lines .

Mode of Action

1-Benzyl-7-bromoindolin-2-one interacts with its targets by inhibiting the VEGFR-2 activity . VEGFR-2 is a key protein involved in angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, 1-Benzyl-7-bromoindolin-2-one can potentially slow down or stop the growth of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-7-bromoindolin-2-one are primarily related to cell growth and apoptosis . The compound’s action on VEGFR-2 can disrupt the angiogenesis pathway, thereby affecting the supply of nutrients to the tumor cells . Additionally, the compound has been shown to affect the levels of different apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 , indicating its role in inducing apoptosis or programmed cell death.

Result of Action

The molecular and cellular effects of 1-Benzyl-7-bromoindolin-2-one’s action include inhibition of cell growth and induction of apoptosis in cancer cells . Specifically, the compound has shown potent anticancer activity against MCF-7 breast cancer cells . Furthermore, it has been found to affect the cell cycle phases and the levels of different apoptotic markers .

Properties

IUPAC Name |

1-benzyl-7-bromo-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-8-4-7-12-9-14(18)17(15(12)13)10-11-5-2-1-3-6-11/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIDTDRQOGVDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)N(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447816-61-6 |

Source

|

| Record name | 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2679337.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)

![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester](/img/structure/B2679342.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2679347.png)

![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)

![(E)-N-(4-acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2679351.png)

![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)